(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid
Description
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted at the 1-position with an oxetane group (oxetan-3-yl) and a boronic acid moiety at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in medicinal chemistry and materials science .
Properties
IUPAC Name |
[1-(oxetan-3-yl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMPXRKLZGBYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2COC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses a brominated pyrazole-azetidine hybrid as the starting material, which is then reacted with boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Suzuki–Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The oxetane and pyrazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the oxetane or pyrazole rings .
Scientific Research Applications
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-4-boronic Acid Derivatives
Reactivity and Physicochemical Properties
pKa and Lewis Acidity
The pKa of boronic acids influences their reactivity and binding affinity. For example:
Binding Affinity and Selectivity
Boronic acids form reversible complexes with diols (e.g., saccharides), a property exploited in glucose sensing and drug design. The oxetane substituent’s compact size and polarity may improve binding selectivity compared to bulkier analogs like benzyl or aryl derivatives .
Biological Activity
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is a novel boronic acid derivative characterized by the presence of both an oxetane and a pyrazole ring. This unique structure imparts distinct chemical properties that enhance its biological activity, making it a subject of interest in medicinal chemistry and drug development.
The compound features a boronic acid functional group, known for its ability to form reversible covalent bonds with diols and other nucleophiles. The oxetane ring contributes to potential strain-related reactivity, while the pyrazole moiety may enhance biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The boronic acid group can inhibit enzyme activity by forming covalent bonds with active site residues, disrupting specific biochemical pathways and leading to therapeutic effects. This mechanism is particularly relevant in the context of developing inhibitors for diseases such as cancer and inflammation .
Biological Activities
Research indicates that compounds with pyrazole structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain pyrazole derivatives can effectively inhibit the growth of E. coli and S. aureus .
- Anti-inflammatory Effects : Some pyrazole compounds exhibit anti-inflammatory activity comparable to established drugs like indomethacin. This is achieved through inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : The structural features of this compound suggest it may be useful in developing new anticancer agents. The ability to form covalent bonds with target proteins can lead to selective inhibition of cancer cell proliferation.
Research Findings
Recent studies have focused on synthesizing and evaluating various derivatives of this compound to explore their biological activities. For example:
| Compound | Activity | Reference |
|---|---|---|
| 3k | Anti-inflammatory (comparable to indomethacin) | |
| 11 | Antibacterial against E. coli and S. aureus | |
| 4b | Anti-tubercular activity against MTB strain H37Rv |
These findings underscore the importance of structural modifications in enhancing biological efficacy.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their activity against various bacterial strains. The results showed promising antibacterial effects, highlighting the potential for further development into therapeutic agents .
- Mechanistic Insights : Another study investigated the interaction of boronic acids with proteases involved in cancer progression. It was found that this compound could effectively inhibit these enzymes, suggesting its role as a potential anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
